1-Octanethiol

Self-Assembled Monolayers X-ray Photoelectron Spectroscopy Surface Packing Density

1-Octanethiol (C8) is the application-optimized alkanethiol for SAM-based surface engineering. Its intermediate chain length uniquely balances interchain cohesion and electron tunneling efficiency: shorter C6 homologs exhibit thermal instability, while longer C10/C18 chains create excessive tunneling resistance. The C8 SAM displays >5× faster displacement kinetics than C18, enabling high-throughput μ-contact printing and dip-pen lithography. ≥98% purity minimizes charge-injection defect sites in OTFT gold source-drain electrodes and ensures reproducible nanoparticle functionalization. Choose this precision-grade thiol for mission-critical device fabrication.

Molecular Formula C8H18S
CH2SH(CH2)6CH3
C8H18S
Molecular Weight 146.3 g/mol
CAS No. 111-88-6
Cat. No. B094742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanethiol
CAS111-88-6
Synonyms1-octanethiol
n-octanethiol
n-octanethiolate
octane-1-thiol
Molecular FormulaC8H18S
CH2SH(CH2)6CH3
C8H18S
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCCCCCCCCS
InChIInChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
InChIKeyKZCOBXFFBQJQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Soluble in ethanol;  slightly soluble in carbon tetrachloride
Insoluble in water
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Octanethiol (CAS 111-88-6): Analytical Specifications and Physical Properties for Procurement


1-Octanethiol (OT), also known as n-octyl mercaptan or octane-1-thiol (C₈H₁₈S, MW 146.29), is a linear alkanethiol belonging to the C₈ homolog of the homologous series. It is a colorless to almost colorless liquid at room temperature with a characteristic mercaptan odor. Its key physical constants are: boiling point 197–200 °C ; density 0.84–0.843 g/mL at 20–25 °C [1]; refractive index n20/D 1.45–1.454 ; and it is insoluble in water but soluble in common organic solvents including ethanol, acetone, benzene, and ether [2]. As a primary thiol, the terminal –SH group enables covalent attachment to noble metal surfaces (Au, Ag, Cu, Ge) and semiconductor substrates, forming chemisorbed self-assembled monolayers (SAMs) with the C₈ alkyl chain extending outward [3]. The compound is commercially available in multiple purity grades ranging from 96% to >99% (GC), with higher-purity grades specifically refined for defect-sensitive nanofabrication applications .

Why Generic Substitution of 1-Octanethiol with Other n-Alkanethiols Fails in Precision Surface Engineering


1-Octanethiol cannot be arbitrarily substituted by its C₆ (hexanethiol) or C₁₀ (decanethiol) homologs in SAM-based applications because alkyl chain length governs three interdependent performance parameters: monolayer stability, packing density, and electron transport efficiency. Shorter-chain homologs (e.g., hexanethiol, C₆) exhibit lower interchain van der Waals cohesion, resulting in reduced thermal stability and a higher susceptibility to displacement by competing thiols [1]. Longer-chain homologs (e.g., decanethiol C₁₀, octadecanethiol C₁₈) form more robust hydrophobic barriers but present an exponential increase in electron tunneling resistance, rendering them unsuitable for charge-injection applications in thin-film transistors and molecular electronics where efficient tunneling is essential [2]. The C₈ chain length of 1-octanethiol occupies a quantifiable intermediate position: it provides sufficient interchain cohesion for ordered monolayer formation while maintaining a tunneling barrier height compatible with measurable electron transport . Furthermore, the ellipsometric thickness of C₈ SAMs (~1.1 nm) differs substantially from C₁₀ (~1.4 nm) and C₁₈ (~2.2 nm), directly affecting device geometry in bottom-contact transistor architectures [3]. These chain-length-dependent properties preclude simple drop-in substitution without re-optimization of the entire surface functionalization protocol.

1-Octanethiol Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Selection


Alkanethiol SAM Chain Length Comparison: 1-Octanethiol (C8) Exhibits Optimal Packing Density Among Short- to Mid-Chain Homologs

In a systematic XPS study of alkanethiol SAMs of varying chain lengths (C3, C4, C6, C8, C10, C12, C18) on gold, the C8 (1-octanethiol) SAM demonstrated the highest packing density among all homologs shorter than C12. The inelastic background of the S2p photoelectron peak—a direct proxy for film thickness and packing density—monotonically increased from C3 to C8, with C8 showing a distinct enhancement relative to C6, before plateauing at longer chain lengths [1]. The study explicitly notes that 'increased packing density is seen with hexane and octanethiol SAMs suggesting greater surface order,' and that random chain orientation in both shorter (C3–C4) and longer (C18) thiols decreases packing efficiency [2]. This positions 1-octanethiol at the optimal inflection point in the chain-length versus packing-density curve.

Self-Assembled Monolayers X-ray Photoelectron Spectroscopy Surface Packing Density

Thermal Desorption Stability: 1-Octanethiol SAMs on Gold Exhibit Substrate-Dependent Desorption Profiles Relative to Cu and Ag

A direct comparative study of octanethiol SAM thermal stability on single-crystalline Au(111) versus polycrystalline Au, Ag, and Cu substrates revealed distinct desorption behaviors using thermal desorption spectroscopy (TDS) and XPS. Three main desorption fragments were identified for 1-octanethiol SAMs: dioctyl disulfide (C8SSC8⁺, dimer), octanethiolate (C8S⁺), and additional sulfur-containing species [1]. The desorption peak temperatures and relative fragment intensities varied significantly with substrate composition, with Au(111) demonstrating the most ordered, chemisorbed monolayer formation. Contact angle measurements confirmed that adsorption of 1-octanethiol molecules on all three metals (Au, Ag, Cu) led to chemisorbed SAM formation, but the thermal stability ranking and desorption kinetics were substrate-dependent [2]. This provides a quantifiable basis for selecting 1-octanethiol over other alkanethiols for high-temperature processing steps in semiconductor device fabrication.

Thermal Desorption Spectroscopy SAM Stability Nanofabrication

SAM Replacement Kinetics: 1-Octanethiol SAMs Are >5× More Readily Displaced Than C18 Homologs Under Identical Conditions

In a direct head-to-head comparison of alkanethiol SAM replacement kinetics, 1-octanethiol (OT, C8) and 1-octadecanethiol (ODT, C18) SAMs on gold were both exposed to carboxyl-terminated 11-mercaptoundecanoic acid (MUA) in ethanol. OT SAMs were rapidly replaced by MUA molecules: more than 50% of OT molecules were displaced within the initial 50 hours. In stark contrast, less than 10% of ODT molecules were replaced by MUA within the same 50-hour time scale [1]. This ~5× difference in displacement rate was attributed to the lower interchain van der Waals cohesion in the shorter C8 SAM, which facilitates molecular exchange at defect sites and grain boundaries. The replacement was monitored via lateral force microscopy (LFM), contact angle measurement, and infrared spectroscopy, providing multi-modal verification of the kinetics [2].

SAM Stability Lateral Force Microscopy Patterned Monolayers

High-Purity Grade (≥98.5%) Specification Enables Defect-Minimized SAM Formation for Nanoelectronic Devices

Commercial 1-octanethiol is available across a purity spectrum from 96% to >99% (GC). The ≥98.5% high-purity specification grade (e.g., Sigma-Aldrich Cat. No. 471836) is explicitly refined to eliminate trace impurities that lead to lattice defects in self-assembled monolayers . According to the manufacturer's technical documentation, this grade 'ensures the elimination of trace impurities that could lead to lattice defects in the SAM, providing the consistency necessary for high-performance biosensors and nanoelectronic components' . In contrast, lower-purity grades (e.g., 96–97% technical grade) contain sulfur-containing impurities and oxidation byproducts (dialkyl sulfides, dialkyl disulfides) that compete for Au surface binding sites, creating heterogeneous SAM domains with variable electronic properties . While no peer-reviewed study directly quantifies defect density as a function of purity grade for this specific compound, the manufacturer's quality specification is based on GC analysis with flame photometric detection (sulfur-specific) to quantify mercaptan content versus disulfide/dialkyl sulfide contamination [1].

Purity Specification SAM Defect Density Molecular Electronics

Amphiphilic Ligand Shell Design: 1-Octanethiol Enables Hydrophobic/Hydrophilic Domain Separation at Sub-Nanometer Scale in Mixed-Ligand Nanoparticles

In a landmark Nature Materials study, gold nanoparticles (3.7 nm diameter) functionalized with a mixed ligand shell of 1-octanethiol (OT) and mercaptopropionic acid (MPA) spontaneously phase-separated into chemically distinct hydrophobic and hydrophilic domains as small as 0.5 nm [1]. Scanning tunneling microscopy (STM) and X-ray diffraction confirmed that the ligand shell separates into ordered rippled domains that encircle the nanoparticle [2]. Critically, nanoparticles bearing this 1-octanethiol-containing mixed shell demonstrated complete resistance to nonspecific protein adsorption—three test proteins (cytochrome c, lysozyme, fibrinogen) showed zero binding [3]. The authors attributed this bio-inert property to the unique size and patterning of hydrophobic (OT) and hydrophilic (MPA) areas on the shell, which prevents protein adhesion without requiring PEGylation or other additional surface modifications [4]. The OT:MPA ratio in the ligand shell can be tuned via stoichiometric control during one-step synthesis, enabling tailored amphiphilicity for specific biological interfaces [5].

Gold Nanoparticles Ligand Phase Separation Protein Resistance

1-Octanethiol Procurement-Driven Application Scenarios Based on Quantified Performance Evidence


Scenario 1: Thin-Film Transistor (TFT) Electrode Modification for Charge Injection Enhancement

In bottom-contact organic thin-film transistor (OTFT) fabrication, 1-octanethiol (≥98.5% purity grade) is deposited as a self-assembled monolayer on gold source-drain electrodes to tune the metal work function and reduce contact resistance. The C8 chain length is specifically selected because it provides sufficient hydrophobic shielding to protect the underlying circuit from moisture while remaining thin enough (~1.1 nm) to allow efficient tunneling-based electron transport—a balance that shorter chains (insufficient moisture barrier) and longer chains (excessive tunneling resistance) fail to achieve simultaneously . The high-purity grade minimizes lattice defects that would otherwise create heterogeneous charge injection barriers, improving device-to-device reproducibility in cleanroom fabrication workflows .

Scenario 2: Patterned SAM Fabrication via μ-Contact Printing or Backfilling Lithography

1-Octanethiol is the preferred alkanethiol for patterning workflows that rely on selective molecular displacement or backfilling. As demonstrated by direct kinetic comparison, C8 SAMs exhibit >5-fold faster displacement rates than C18 SAMs under identical MUA exposure conditions (>50% vs <10% displacement within 50 h) [1]. This rapid exchange kinetics enables high-throughput μ-contact printing, dip-pen lithography, and biosensor array fabrication where the C8 SAM serves as a readily displaceable resist layer or is itself patterned by selective replacement with functionalized thiols. Procurement of 1-octanethiol for these applications should prioritize the ≥98% (GC) grade to ensure consistent displacement kinetics across patterning cycles.

Scenario 3: Amphiphilic Gold Nanoparticle Synthesis for Bio-Inert Drug Delivery and Imaging

For the one-step synthesis of amphiphilic gold nanoparticles (diameter <5 nm) with intrinsic nonspecific protein resistance, 1-octanethiol is co-assembled with 11-mercapto-1-undecane sulfonic acid (MUS) or mercaptopropionic acid (MPA) on nanosized gold cores. The stoichiometric ratio of OT to the hydrophilic ligand can be tuned during synthesis to control the ligand shell composition [2]. The resulting nanoparticles exhibit sub-nanometer phase-separated domains (as small as 0.5 nm) that confer complete resistance to protein adsorption—cytochrome c, lysozyme, and fibrinogen show zero binding [3]. This eliminates the need for post-synthetic PEGylation and is directly attributable to the specific C8 chain length and terminal methyl group of 1-octanethiol, which creates hydrophobic domains of a size and distribution pattern that prevents protein adhesion.

Scenario 4: Semiconductor Quantum Dot Shell Synthesis as Sulfur Precursor

1-Octanethiol serves as a sulfur precursor for the controlled synthesis of core/shell semiconductor nanocrystals, particularly CdSe/CdS quantum dots. In this application, 1-octanethiol is slowly infused with a metal-containing compound into a mixture containing nanocrystal cores, enabling the formation of a crystalline overcoating shell [4]. The thermal stability of 1-octanethiol SAMs on semiconductor substrates (characterized up to ~450 K on Ge(111) [5]) supports its use in elevated-temperature shell growth protocols. The compound's defined C8 alkyl chain and terminal –SH group provide reproducible sulfur release kinetics compared to alternative sulfur precursors (e.g., elemental sulfur, thiourea), enabling tighter control over shell thickness and composition in quantum dot synthesis for display and photovoltaic applications.

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